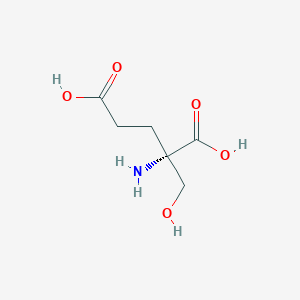
D-Glutamic acid, 2-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glutamic acid, 2-(hydroxymethyl)- is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a hydroxymethyl group attached to the second carbon of the glutamic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamic acid, 2-(hydroxymethyl)- can be achieved through several methods. One common approach involves the lipase-catalyzed asymmetric synthesis, which employs lipase TL-induced enantioselective acetylation of a prochiral 1,3-diol as a key step . This method provides a high degree of enantioselectivity and yields the desired product in good purity.
Industrial Production Methods: Industrial production of D-Glutamic acid, 2-(hydroxymethyl)- often involves microbial fermentation processes. For instance, poly-γ-glutamic acid, which includes D-glutamic acid units, is produced by gram-positive bacteria such as Bacillus species . The fermentation conditions, including nutrient composition, pH, temperature, and incubation period, are optimized to achieve high yields and desirable molecular mass.
Analyse Chemischer Reaktionen
Types of Reactions: D-Glutamic acid, 2-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of D-Glutamic acid, 2-(hydroxymethyl)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of D-Glutamic acid, 2-(hydroxymethyl)- depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
D-Glutamic acid, 2-(hydroxymethyl)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, it serves as a ligand for metabotropic glutamate receptors, playing a role in modulating synaptic transmission and neuronal excitability . In medicine, it is investigated for its potential as a therapeutic agent for neurological disorders. Additionally, in industry, it is utilized in the production of biodegradable polymers and drug delivery systems .
Wirkmechanismus
The mechanism of action of D-Glutamic acid, 2-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. It activates metabotropic glutamate receptors, which are G-protein-coupled receptors involved in synaptic transmission and neuronal excitability . The binding of this compound to these receptors modulates the activity of downstream signaling pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
D-Glutamic acid, 2-(hydroxymethyl)- can be compared with other similar compounds, such as L-glutamic acid and its derivatives. While L-glutamic acid is a common excitatory neurotransmitter in the central nervous system, D-Glutamic acid, 2-(hydroxymethyl)- has unique structural features that confer distinct biological activities . Other similar compounds include D-glutamine and γ-poly-glutamic acid, which also have diverse applications in medicine and industry .
Conclusion
D-Glutamic acid, 2-(hydroxymethyl)- is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of research, with promising implications for chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
682811-81-0 |
|---|---|
Molekularformel |
C6H11NO5 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H11NO5/c7-6(3-8,5(11)12)2-1-4(9)10/h8H,1-3,7H2,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
UCEVIADUYUFCFO-LURJTMIESA-N |
Isomerische SMILES |
C(C[C@](CO)(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C(CC(CO)(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


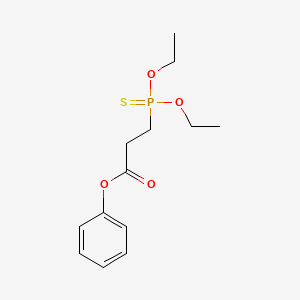
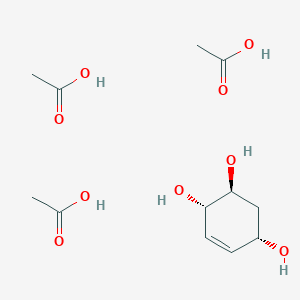
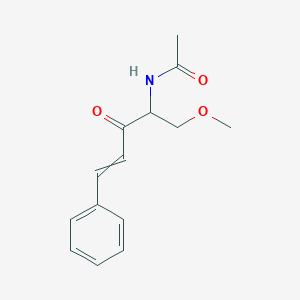
![1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12525678.png)
![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
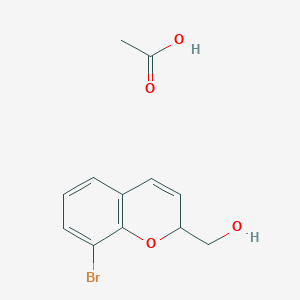

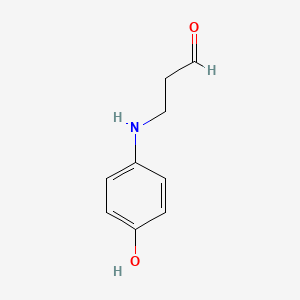


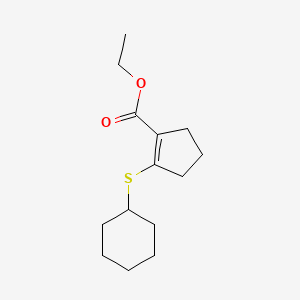

![6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)
